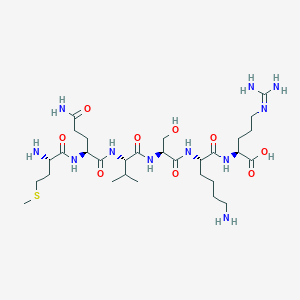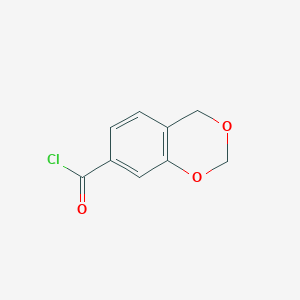![molecular formula C10H9Cl2N3OS2 B14231656 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one CAS No. 824983-47-3](/img/structure/B14231656.png)
3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one is a complex organic compound featuring a triazine ring, a thiophene moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one typically involves multiple steps:
Formation of the Thiophene Moiety: The thiophene ring is chlorinated to introduce chlorine atoms at the 2 and 5 positions.
Attachment of the Sulfanyl Group: The chlorinated thiophene is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Construction of the Triazine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the thiophene moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are typically employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine or thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, for use in electronics or coatings.
Mechanism of Action
The mechanism of action of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The sulfanyl group and the triazine ring are likely to play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5(2H)-one
- 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-thione
Uniqueness
The uniqueness of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
824983-47-3 |
|---|---|
Molecular Formula |
C10H9Cl2N3OS2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
3-[(2,5-dichlorothiophen-3-yl)methylsulfanyl]-6-ethyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9Cl2N3OS2/c1-2-6-9(16)13-10(15-14-6)17-4-5-3-7(11)18-8(5)12/h3H,2,4H2,1H3,(H,13,15,16) |
InChI Key |
OWGUERNNCNXXSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(NC1=O)SCC2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)

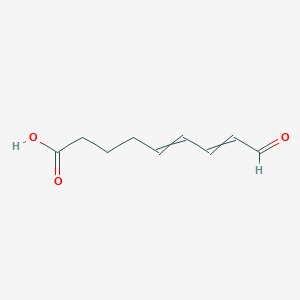
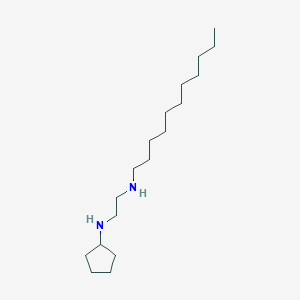
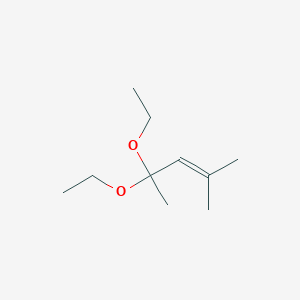
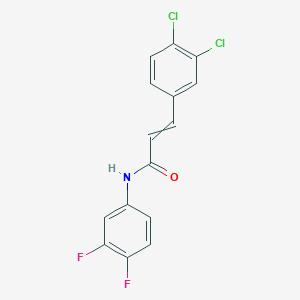


![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)

